molecular formula C12H10FN5O2 B11464939 N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11464939
M. Wt: 275.24 g/mol
InChI Key: BIBQXJPYFRAKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The core structure can be synthesized by reacting hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Functionalized derivatives with various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against a range of bacterial and fungal pathogens, making it a candidate for developing new antibiotics .

Medicine

In medicine, the compound is being explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development .

Industry

Industrially, the compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its robust chemical properties make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • N-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
  • N-(4-bromophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Uniqueness

N-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy compared to its analogs .

Properties

Molecular Formula

C12H10FN5O2

Molecular Weight

275.24 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H10FN5O2/c13-7-1-3-8(4-2-7)16-11(20)9-5-10(19)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,20)(H,14,15,17,19)

InChI Key

BIBQXJPYFRAKDR-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.